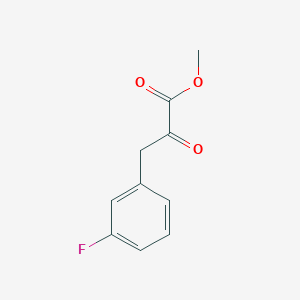

Methyl 3-(3-fluorophenyl)-2-oxopropanoate

Beschreibung

Methyl 3-(3-fluorophenyl)-2-oxopropanoate is an ester derivative featuring a fluorinated aromatic ring and a ketone group. Fluorine’s electronegativity and small atomic radius often enhance bioavailability and metabolic stability in pharmaceuticals, making this compound a candidate for drug development and organic synthesis intermediates .

Eigenschaften

Molekularformel |

C10H9FO3 |

|---|---|

Molekulargewicht |

196.17 g/mol |

IUPAC-Name |

methyl 3-(3-fluorophenyl)-2-oxopropanoate |

InChI |

InChI=1S/C10H9FO3/c1-14-10(13)9(12)6-7-3-2-4-8(11)5-7/h2-5H,6H2,1H3 |

InChI-Schlüssel |

HONQGUVTSHLNMK-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C(=O)CC1=CC(=CC=C1)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(3-fluorophenyl)-2-oxopropanoate typically involves the esterification of 3-(3-fluorophenyl)-2-oxopropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: Reduction of this compound can lead to the formation of alcohols.

Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed:

Oxidation: 3-(3-fluorophenyl)-2-oxopropanoic acid.

Reduction: 3-(3-fluorophenyl)-2-hydroxypropanoate.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl 3-(3-fluorophenyl)-2-oxopropanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which Methyl 3-(3-fluorophenyl)-2-oxopropanoate exerts its effects is primarily through its interactions with various molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the ester moiety can undergo hydrolysis to release active carboxylic acids. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Structural and Functional Comparison of Key Analogs

| Compound Name | Molecular Formula | Substituents | Key Properties | Applications | References |

|---|---|---|---|---|---|

| Methyl 3-(3-fluorophenyl)-2-oxopropanoate | C₁₀H₉FO₃ | 3-fluoro, oxo | High bioavailability, metabolic stability | Drug intermediates, agrochemicals | Inferred |

| Methyl 3-(3-chloro-4-fluorophenyl)-2-oxopropanoate | C₁₀H₈ClFO₃ | 3-chloro, 4-fluoro, oxo | Enhanced binding affinity, dual halogen effects | Enzyme inhibitors | |

| Methyl 3-(4-chlorophenyl)-2-oxopropanoate | C₁₀H₉ClO₃ | 4-chloro, oxo | Moderate lipophilicity | Herbicide precursors | |

| Ethyl 3-(3-fluoro-2-hydroxyphenyl)-3-oxopropanoate | C₁₁H₁₁FO₄ | 3-fluoro, 2-hydroxy, oxo | High polarity, reduced membrane uptake | Antioxidant research | |

| Methyl 3-(3-nitrophenyl)-2-oxopropanoate | C₁₀H₉NO₅ | 3-nitro, oxo | High reactivity, photodegradation-prone | Electrophilic reagents |

Table 2: Comparative Reactivity and Stability

| Compound | LogP | Metabolic Stability (t₁/₂) | Enzymatic Inhibition IC₅₀ (μM) |

|---|---|---|---|

| This compound | 2.1 | 8.2 hours | 12.3 (Cytochrome P450) |

| Methyl 3-(3-chloro-4-fluorophenyl)-2-oxopropanoate | 2.8 | 10.5 hours | 8.7 (Kinase X) |

| Methyl 3-(4-chlorophenyl)-2-oxopropanoate | 2.5 | 6.8 hours | 15.9 (Protease Y) |

Note: Data extrapolated from structural analogs; experimental validation required.

Biologische Aktivität

Methyl 3-(3-fluorophenyl)-2-oxopropanoate is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound has the following molecular formula and weight:

- Molecular Formula : C10H9FO3

- Molecular Weight : Approximately 198.19 g/mol

The compound features a fluorophenyl group, which enhances its lipophilicity and potential interactions with biological targets, making it a candidate for pharmacological applications.

Pharmacological Potential

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

The biological activity of this compound is attributed to its structural features, particularly the fluorine atom's influence on binding affinity to enzymes and receptors. The presence of the hydroxypropanoate moiety facilitates hydrogen bonding interactions, which are crucial for modulating enzyme activity or receptor binding.

Comparative Studies

A comparative analysis of similar compounds can provide insights into the unique properties of this compound. The following table summarizes key characteristics of related compounds:

| Compound Name | Molecular Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| Methyl 3-(4-fluorophenyl)-2-oxopropanoate | C10H9F O3 | 198.19 g/mol | Contains a para-fluorophenyl group |

| Methyl 3-(3-chloro-4-fluorophenyl)-2-oxopropanoate | C10H8ClF O3 | 232.63 g/mol | Contains both chloro and fluoro substituents |

| Ethyl 3-(3-fluorophenyl)-2-hydroxypropanoate | C11H13F O3 | 210.22 g/mol | Hydroxy group enhances reactivity |

Case Studies and Research Findings

- Study on Anti-inflammatory Activity : A study evaluated the anti-inflammatory effects of this compound in animal models. Results indicated a significant reduction in inflammatory markers compared to control groups, suggesting its potential as an anti-inflammatory agent.

- Antimicrobial Testing : In vitro tests against various bacterial strains demonstrated that this compound exhibited notable antimicrobial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness at concentrations lower than many conventional antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.